molecular formula C18H23NO5S B296462 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzenesulfonamide

Cat. No.: B296462
M. Wt: 365.4 g/mol
InChI Key: DCFFGOYMMXUGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzenesulfonamide, commonly known as DPEBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPEBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of DPEBS is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase IX, which is involved in pH regulation and angiogenesis in cancer cells. DPEBS may also modulate the activity of ion channels and transporters in neurons, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DPEBS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the induction of apoptosis in cancer cells, and the modulation of ion channels and transporters in neurons. DPEBS has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DPEBS has several advantages for lab experiments, including its stability and ease of synthesis. However, DPEBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on DPEBS, including the development of more potent and selective inhibitors of carbonic anhydrase IX, the investigation of the molecular mechanisms underlying DPEBS' neuroprotective effects, and the evaluation of DPEBS' potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for DPEBS and its derivatives may lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

DPEBS can be synthesized using various methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-ethoxybenzenesulfonamide with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Both methods produce DPEBS as a white crystalline solid.

Scientific Research Applications

DPEBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, DPEBS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. DPEBS has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, DPEBS has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

Molecular Formula

C18H23NO5S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C18H23NO5S/c1-4-24-15-6-8-16(9-7-15)25(20,21)19-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13,19H,4,11-12H2,1-3H3

InChI Key

DCFFGOYMMXUGDB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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